molecular formula C5H5IN2O2 B11864983 Methyl 4-iodo-1H-imidazole-2-carboxylate

Methyl 4-iodo-1H-imidazole-2-carboxylate

Cat. No.: B11864983
M. Wt: 252.01 g/mol
InChI Key: AIDOQXZPSXYKSL-UHFFFAOYSA-N
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Description

Methyl 4-iodo-1H-imidazole-2-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This specific compound is characterized by the presence of an iodine atom at the 4th position and a carboxylate ester group at the 2nd position of the imidazole ring. Imidazoles are known for their diverse biological activities and are used in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of methyl 4-iodo-1H-imidazole-2-carboxylate typically involves the iodination of a pre-formed imidazole ring. One common method includes the following steps:

Chemical Reactions Analysis

Methyl 4-iodo-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of methyl 4-iodo-1H-imidazole-2-carboxylate involves its interaction with molecular targets in biological systems. The iodine atom and the imidazole ring play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate specific pathways, leading to desired therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Methyl 4-iodo-1H-imidazole-2-carboxylate can be compared with other imidazole derivatives, such as:

    Methyl 4-bromo-1H-imidazole-2-carboxylate: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activity.

    Methyl 4-chloro-1H-imidazole-2-carboxylate: Contains a chlorine atom, leading to variations in chemical properties and applications.

    Methyl 4-fluoro-1H-imidazole-2-carboxylate: The presence of a fluorine atom can significantly alter the compound’s behavior in chemical reactions and biological systems.

The uniqueness of this compound lies in the specific properties imparted by the iodine atom, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C5H5IN2O2

Molecular Weight

252.01 g/mol

IUPAC Name

methyl 5-iodo-1H-imidazole-2-carboxylate

InChI

InChI=1S/C5H5IN2O2/c1-10-5(9)4-7-2-3(6)8-4/h2H,1H3,(H,7,8)

InChI Key

AIDOQXZPSXYKSL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(N1)I

Origin of Product

United States

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